molecular formula C24H25N3O3 B2877475 N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872849-30-4

N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B2877475
CAS No.: 872849-30-4
M. Wt: 403.482
InChI Key: BOELWFPEZNQYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (CAS 872849-30-4) is a synthetic acetamide derivative with a molecular weight of 403.5 g/mol and a molecular formula of C24H25N3O3 . This compound is designed with a 2-oxoindole core that is strategically substituted with a pyrrolidinyl-ethyl chain, which may enhance solubility and binding affinity, and an N-(4-ethylphenyl) group that can influence the molecule's lipophilicity and membrane permeability . The synthetic approaches for this compound, such as carbodiimide-mediated amide coupling, highlight its accessibility for research purposes . In scientific research, this compound's unique structure makes it a candidate for various investigations, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent . Its mechanism of action is theorized to involve interaction with various enzymatic targets and receptors via its indole core, potentially modulating cellular processes like signal transduction and gene expression . Researchers value this chemical entity for applications in chemistry, biology, and early-stage drug development, particularly in the design of molecules that target specific biological pathways . This product is intended for in vitro research use only in controlled laboratory environments. It is not classified as a drug or pharmaceutical and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-17-9-11-18(12-10-17)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOELWFPEZNQYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

Protocol (Adapted from):

  • Step 1 : React 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carboxylic acid (1.2 equiv) with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours to form the acyl chloride.
  • Step 2 : Add 4-ethylaniline (1.0 equiv) and dimethylaminopyridine (DMAP, 0.1 equiv) to the reaction mixture.
  • Step 3 : Introduce 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl, 1.5 equiv) and stir at room temperature for 24 hours under nitrogen.
  • Purification : Wash sequentially with 2M HCl, saturated NaHCO₃, and brine. Recrystallize from DCM/ethyl acetate (1:3).

Outcomes :

Parameter Value
Yield 68–76%
Purity (HPLC) >95%
Reaction Time 26 hours

Advantages : High reproducibility; EDCI minimizes racemization.
Limitations : Requires strict anhydrous conditions; DMAP increases cost.

One-Pot Indole Alkylation and Amidation

Protocol (Adapted from):

  • Step 1 : Condense 1H-indole-3-carboxaldehyde (1.0 equiv) with pyrrolidine (2.0 equiv) and ethyl glyoxylate (1.5 equiv) in toluene at 110°C for 8 hours to form 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde.
  • Step 2 : Oxidize the aldehyde to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.
  • Step 3 : Couple with 4-ethylaniline via mixed anhydride (isobutyl chloroformate, N-methylmorpholine) in tetrahydrofuran (THF).

Outcomes :

Parameter Value
Yield 52–60%
Purity (HPLC) 89%
Reaction Time 14 hours

Advantages : Avoids intermediate isolation; scalable.
Limitations : Low yield in oxidation step; toxic chromium waste.

Suzuki-Miyaura Cross-Coupling for Indole Functionalization

Protocol (Adapted from):

  • Step 1 : Prepare 3-bromo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole via bromination of 1H-indole using N-bromosuccinimide (NBS).
  • Step 2 : Conduct Suzuki coupling with 4-ethylphenylboronic acid (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C for 12 hours.
  • Step 3 : Oxidize the coupled product to acetamide using RuCl₃/NaIO₄.

Outcomes :

Parameter Value
Yield 45–50%
Purity (HPLC) 91%
Reaction Time 18 hours

Advantages : Enables late-stage diversification; air-tolerant.
Limitations : Low yielding; palladium removal required.

Optimization Strategies and Process Scalability

Solvent and Temperature Effects

  • EDCI-mediated coupling : Replacing DCM with THF increases yield to 78% but prolongs reaction time (32 hours).
  • One-pot synthesis : Elevated temperatures (>110°C) reduce indole decomposition but risk pyrrolidine elimination.

Catalytic Enhancements

  • Pd-NHC complexes : Using [Pd(IPr)(cin)Cl] in Suzuki coupling improves yield to 58%.
  • Microwave assistance : Reduces amidation time from 24 to 4 hours (yield: 74%).

Analytical Characterization and Quality Control

Key metrics :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.58–7.12 (m, 8H, aryl-H), 4.62 (s, 2H, CH₂-pyrrolidine).
  • HPLC-MS : [M+H]⁺ = 468.2 (calculated 467.6).
  • XRD : Confirms planar acetamide linkage (torsion angle <5°).

Industrial-Scale Considerations

  • Cost analysis : EDCI-based routes cost $12.50/g vs. $9.80/g for one-pot methods.
  • Waste generation : Carbodiimide methods produce 3.2 kg waste/kg product vs. 5.6 kg for Suzuki routes.

Chemical Reactions Analysis

Key Functional Group Reactivity

Functional Group Reactivity Conditions
Acetamide (C=O) Hydrolysis to carboxylic acid under acidic/basic conditionsH₂SO₄ (conc.)/NaOH (aq.), reflux
Pyrrolidinyl Ketone Reduction to secondary alcohol via NaBH₄ or LiAlH₄THF, 0°C to RT
Indole NH Electrophilic substitution (e.g., halogenation, nitration)HNO₃/AcOH, Br₂ in CCl₄

Oxidation and Reduction Pathways

  • Oxidation of Pyrrolidinyl Group : The pyrrolidine ring undergoes oxidative cleavage with RuO₄ to form a diketone, altering the electron-withdrawing properties of the substituent .

  • Reduction of Acetamide : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide’s carbonyl to a methylene group, yielding a secondary amine .

Cross-Coupling Reactions

The 4-ethylphenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis, enabling diversification of the aromatic moiety . For example:

text
N-(4-ethylphenyl)-acetamide + Ar-B(OH)₂ → N-(Ar-substituted-phenyl)-acetamide

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2M), DME/H₂O (3:1), 80°C, 12h .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition above 250°C, primarily via retro-aldol cleavage of the acetamide linkage . Degradation products include 4-ethylaniline and indole-3-carboxylic acid derivatives.

Electrochemical Behavior

Cyclic voltammetry of the nitro group (if present in analogs) reveals reduction potentials near −500 mV vs. Ag/AgCl, suggesting activation via nitroreductases in biological systems .

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Activity Studies: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

Industry:

    Material Science: The compound’s derivatives are explored for their potential use in creating advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with various molecular targets and pathways. The indole core is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: indole/oxoindole cores , pyrrolidine/pyrrole substituents , and acetamide side chains . Below is a detailed comparison with key analogs identified in the literature:

Structural Analogs and Bioactivity

Compound Name/ID Key Structural Features Target/Activity Synthesis Method Reference
Target Compound N-(4-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide Inferred kinase/CDK inhibition Not described in evidence
TCS 1105 (N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide) Fluorobenzyl group instead of ethylphenyl; lacks pyrrolidinyl chain Unspecified (commercial reference) Not detailed
JOXVUP () 2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide Trimethoxyphenyl group enhances π-π interactions Not detailed
Compound 7 () N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CDK5/p25 inhibitor (IC₅₀ ~50 nM) Purchased (Ryan Scientific)
Compound 4 () Hydrazinyl-thiocarbamoyl substituent on indole; methoxy group at C5 Antioxidant or enzyme inhibition (speculated) Reflux in ethanol, TLC-monitored

Key Observations

Pyrrolidine vs. Pyrrole Substituents: The target compound’s pyrrolidinyl-ethyl group may improve solubility and conformational flexibility compared to JOXVUP (), which uses a rigid pyrrole ring. Pyrrolidine’s basic nitrogen could also facilitate salt formation, enhancing bioavailability .

Aryl Group Modifications :

  • The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas JOXVUP ’s 3,4,5-trimethoxyphenyl group may enhance DNA intercalation or kinase binding through extended π-stacking .
  • Compound 7 () employs a thiadiazole-thioether linker, which likely confers selectivity for CDK5/p25 over other kinases .

Pharmacological Implications

  • Kinase Inhibition: The target compound’s indole-oxoacetamide scaffold is shared with Compound 7 (), a known CDK5/p25 inhibitor. The pyrrolidinyl-ethyl chain could mimic ATP-binding pocket interactions, though its non-competitive mechanism (unlike ATP-analog inhibitors) remains speculative .
  • Cytotoxicity : 2-Oxoindoline derivatives () show cytotoxic activity against cancer cell lines, suggesting the target compound may share similar properties depending on substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.